molecular formula C11H12F3N5 B13565637 5-[3-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]pyridin-2-amine

5-[3-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]pyridin-2-amine

Cat. No.: B13565637
M. Wt: 271.24 g/mol
InChI Key: KZKVEMMDIANMKA-UHFFFAOYSA-N
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Description

5-[3-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]pyridin-2-amine is a complex organic compound that features a trifluoroethyl group, a triazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]pyridin-2-amine typically involves multiple steps. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the trifluoroethyl group and the pyridine ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-[3-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different triazole derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, 5-[3-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]pyridin-2-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its trifluoroethyl group is particularly useful for probing the effects of fluorine substitution on biological activity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural features make it suitable for applications in areas such as coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 5-[3-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]pyridin-2-amine involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the triazole and pyridine rings contribute to its overall stability and reactivity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine dihydrochloride: This compound shares the trifluoroethyl group but has a different core structure.

    Fluoropyridines: These compounds contain fluorine atoms on the pyridine ring and exhibit similar chemical properties.

    Triazole derivatives: Compounds with a triazole ring that may have different substituents but share similar reactivity.

Uniqueness

5-[3-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]pyridin-2-amine is unique due to its combination of a trifluoroethyl group, a triazole ring, and a pyridine ring This combination imparts distinct chemical and biological properties that are not found in other similar compounds

Properties

Molecular Formula

C11H12F3N5

Molecular Weight

271.24 g/mol

IUPAC Name

5-[5-ethyl-2-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-yl]pyridin-2-amine

InChI

InChI=1S/C11H12F3N5/c1-2-9-17-10(7-3-4-8(15)16-5-7)19(18-9)6-11(12,13)14/h3-5H,2,6H2,1H3,(H2,15,16)

InChI Key

KZKVEMMDIANMKA-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=N1)C2=CN=C(C=C2)N)CC(F)(F)F

Origin of Product

United States

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